Tyr-ile-gly-ser-arg

Overview

Description

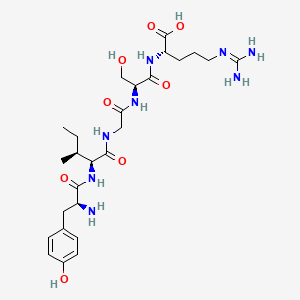

Tyr-Ile-Gly-Ser-Arg is a pentapeptide derived from the laminin B1 chain. This sequence is a major receptor binding site in laminin and plays a crucial role in cell adhesion, migration, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tyr-Ile-Gly-Ser-Arg can be synthesized using a modified liquid-phase procedure. The synthesis involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) techniques. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to remove any impurities and ensure the desired peptide sequence is obtained .

Chemical Reactions Analysis

Green Chemistry Approaches

A water-based SPPS method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) avoided hydroxy group protection for Ser and Tyr :

-

Conditions : Microwave-assisted coupling in aqueous buffer (pH 6.0).

-

Advantages : No O-acylation observed; racemization minimized .

Pegylation

YIGSR was conjugated with polyethylene glycol (PEG) to enhance stability:

-

N-terminal PEG : cPEG (carboxymethyl-PEG) coupled via DIC/HOBt on resin .

-

C-terminal PEG : Synthesized on TentaGel NH₂ resin, releasing peptide-PEG hybrids post-cleavage .

Bioactivity : PEG-YIGSR retained antimetastatic activity in mice .

Immobilization

YIGSR was covalently attached to ethylene-acrylic acid copolymer (PEA) films for cell adhesion studies :

-

Method : Carbodiimide-mediated coupling of YIGSR’s C-terminal carboxyl group to PEA’s acrylic acid residues.

-

Surface Density : 12.1 pmol/cm² confirmed by ¹²⁵I labeling .

Deprotection and Side Reactions

| Protection Group | Deprotection Reagent | Conditions | Reference |

|---|---|---|---|

| Boc | TFA | 0°C, 1 hr | |

| Pmc | TFA | RT, 2 hr | |

| Tos | TFMSA | -20°C, 1 hr |

Side Reactions :

Structural Confirmation

-

Amino Acid Analysis : Post-hydrolysis ratios matched theoretical values (Tyr:1.00, Ile:1.03, Gly:1.06, Ser:0.96, Arg:1.08) .

-

Mass Spectrometry : TOF-MS confirmed molecular weight (594.7 Da) .

Functional Assays

Scientific Research Applications

Cancer Therapeutics

YIGSR has been extensively studied for its anti-cancer properties, particularly in inhibiting tumor growth and metastasis.

Tumor Growth Inhibition

Research indicates that YIGSR can significantly inhibit the growth of various tumors. In one study, the multimeric form of YIGSR (Ac-Y16) demonstrated a remarkable ability to suppress tumor growth in mouse models of melanoma. Specifically, co-injection of Ac-Y16 with melanoma cells resulted in a 97% reduction in lung colony formation compared to controls . The effectiveness of YIGSR appears to correlate with the size of the peptide, with larger multimers exhibiting greater inhibitory effects .

Metastasis Suppression

The peptide's ability to prevent metastasis is notable. In studies involving human pre-B acute lymphoblastic leukemia cells in SCID mice, Ac-Y16 not only inhibited tumor growth but also significantly reduced leukaemic infiltration in various organs, including the brain and bone marrow . This suggests that YIGSR could be a promising candidate for treating metastatic cancers.

Tissue Engineering and Regenerative Medicine

Beyond oncology, YIGSR is being explored for its applications in tissue engineering due to its role in cell adhesion and proliferation.

Cell Adhesion and Spreading

YIGSR has been utilized to functionalize biomaterials, promoting cell adhesion and spreading independently of other adsorbed proteins. This property is crucial for developing scaffolds that support tissue regeneration .

Enhancing Regenerative Processes

In regenerative medicine, YIGSR can be integrated into hydrogels or scaffolds to enhance cellular responses during healing processes. Its incorporation into biomaterials may improve outcomes in wound healing and tissue repair by facilitating cell attachment and migration.

Case Studies

Mechanism of Action

Tyr-Ile-Gly-Ser-Arg exerts its effects by binding to specific cell surface receptors, such as integrins. This binding triggers a cascade of intracellular signaling pathways that regulate cell adhesion, migration, and differentiation. The peptide competes with laminin for the cell surface receptor, thereby inhibiting tumor growth and metastasis .

Comparison with Similar Compounds

Similar Compounds

Ile-Lys-Val-Ala-Val: Another laminin-derived peptide with similar bioactive properties.

Arg-Gly-Asp: A peptide sequence found in fibronectin that also plays a role in cell adhesion and migration.

Uniqueness

Tyr-Ile-Gly-Ser-Arg is unique due to its specific sequence and its ability to inhibit tumor growth and metastasis effectively. Its role as a major receptor binding site in laminin distinguishes it from other similar peptides .

Biological Activity

Tyr-Ile-Gly-Ser-Arg, commonly referred to as YIGSR, is a peptide derived from the laminin β1 chain. It has garnered significant attention in biomedical research due to its various biological activities, particularly in cancer therapy and cell adhesion. This article delves into the biological activity of YIGSR, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

YIGSR exhibits multiple mechanisms that contribute to its biological activity:

-

Inhibition of Tumor Growth and Metastasis:

- YIGSR has been shown to inhibit the proliferation of various cancer cells, including melanoma and fibrosarcoma. In a study involving human pre-B acute lymphoblastic leukemia cells (NALM6), the multimeric form of YIGSR (Ac-Y16) significantly reduced tumor growth and metastasis in severe combined immunodeficient (SCID) mice .

-

Cell Adhesion and Spreading:

- The peptide promotes cell adhesion by interacting with specific cell adhesion receptors. Research demonstrated that YIGSR-modified surfaces supported the adhesion and spreading of human foreskin fibroblasts (HFFs), albeit at a slower rate compared to Arg-Gly-Asp (RGD)-containing substrates . This suggests that YIGSR can influence cellular behavior through its adhesive properties.

-

Endothelial Cell Interaction:

- YIGSR has shown a strong affinity for endothelial cells. In studies involving self-assembled nanomatrices containing YIGSR, significant enhancement in the adhesion, spreading, and proliferation of human umbilical vein endothelial cells (HUVECs) was observed . This property positions YIGSR as a potential candidate for vascular tissue engineering.

Research Findings

The following table summarizes key research findings on the biological activity of YIGSR:

Case Studies

- Leukaemia Treatment:

-

Endothelial Cell Applications:

- In another study focusing on vascular applications, nanomatrices incorporating YIGSR were developed to mimic endothelial surfaces. The results indicated that these matrices not only enhanced cell adhesion but also promoted cell proliferation, suggesting their utility in vascular grafts or tissue engineering applications .

Q & A

Basic Research Questions

Q. What are the primary molecular targets of YIGSR in metastasis inhibition, and how are they identified?

YIGSR binds to the 67-kDa laminin receptor, a high-affinity adhesion receptor implicated in tumor cell attachment and metastasis. Target identification typically involves competitive binding assays using radiolabeled YIGSR or laminin fragments, alongside receptor-blocking experiments with monoclonal antibodies . For example, studies show YIGSR competitively inhibits laminin-mediated cell adhesion, confirming its receptor specificity .

Q. What experimental models are used to evaluate YIGSR's antimetastatic effects?

Murine models (e.g., B16-BL6 melanoma, 3LL lung carcinoma) are standard for testing YIGSR. Metastasis inhibition is quantified by counting lung tumor colonies post-intravenous or spontaneous tumor cell injection. Co-injection of YIGSR with tumor cells reduces colony formation by 50-80%, depending on dosage and peptide polymerization .

Q. How is YIGSR administered in preclinical studies to ensure bioavailability?

YIGSR is administered intravenously, either co-injected with tumor cells or delivered post-injection. Polymerized poly(YIGSR) shows enhanced efficacy due to prolonged circulation and resistance to enzymatic degradation. Dosages range from 200 µg to 3 mg per mouse, with higher doses (≥3 mg) achieving statistically significant inhibition (P < 0.001) .

Advanced Research Questions

Q. How do structural modifications (e.g., polymerization) impact YIGSR's antimetastatic efficacy?

Polymerized poly(YIGSR) inhibits metastasis 5-10× more effectively than monomeric YIGSR. This is attributed to multivalent binding, which increases receptor affinity and mimics laminin's repetitive domains. Experimental designs compare dose-response curves of monomeric vs. polymerized peptides, with poly(YIGSR) showing inhibition at lower doses (e.g., 200 µg vs. 3 mg for monomers) .

Q. What methodological approaches resolve contradictions in YIGSR's efficacy across studies?

Discrepancies often arise from variations in peptide purity, polymerization efficiency, or tumor models. For example, monomeric YIGSR shows minimal inhibition in B16-BL6 models but partial efficacy in 3LL models. Researchers address this by standardizing peptide synthesis (e.g., HPLC validation) and using multiple metastasis models for cross-validation .

Q. How are receptor-ligand interaction dynamics quantified for YIGSR?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding kinetics (e.g., Kd, kon/koff rates) between YIGSR and the 67-kDa receptor. These studies reveal that poly(YIGSR) exhibits slower dissociation rates, enhancing its inhibitory potency .

Q. What strategies mitigate off-target effects in YIGSR-based therapies?

Cytotoxicity assays (e.g., thymocyte viability, red blood cell lysis tests) confirm YIGSR's safety profile. No cytotoxic effects are observed at therapeutic doses (≤3 mg/mouse), even with prolonged exposure. Researchers also use liposome-encapsulated YIGSR to minimize nonspecific interactions .

Q. How do researchers validate YIGSR's mechanism of action in vivo?

Mechanistic validation involves:

- Gene knockout models : Silencing the 67-kDa receptor abolishes YIGSR's effects.

- Imaging : Fluorescently labeled YIGSR tracks tumor cell adhesion in real time.

- Pharmacodynamic markers : Reduced integrin β1 phosphorylation confirms pathway inhibition .

Q. What statistical methods are used to analyze metastasis inhibition data?

Data are analyzed using ANOVA with post-hoc Tukey tests to compare lung colony counts across treatment groups. Dose-response curves are modeled via nonlinear regression (e.g., log-inhibitor vs. normalized response). Studies reporting P < 0.001 for poly(YIGSR) vs. controls highlight robust significance .

Q. How is YIGSR's translational potential assessed across species?

Cross-species receptor homology (e.g., murine vs. human 67-kDa receptor) is evaluated via sequence alignment. Functional assays in human cell lines (e.g., A549 lung cancer) confirm conserved binding activity. However, pharmacokinetic differences (e.g., protease susceptibility) necessitate PEGylation or nanoparticle delivery for human applications .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOGMBZGFFZBMK-LJZWMIMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70911775 | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110590-64-2, 120940-31-0 | |

| Record name | Tyrosyl-isoleucyl-glycyl-seryl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(tyrosyl-isoleucyl-glycyl-seryl-arginine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120940310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.